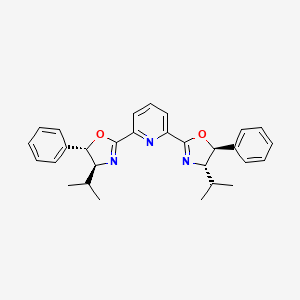
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it valuable in enantioselective reactions. Its structure consists of a pyridine ring substituted at the 2 and 6 positions with oxazoline rings, which are further substituted with isopropyl and phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Preparation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Formation of the Pyridine Core: The pyridine core is prepared separately, often starting from pyridine-2,6-dicarboxylic acid.
Coupling Reaction: The final step involves coupling the oxazoline rings to the pyridine core under specific reaction conditions, such as the use of dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Complexation with Metals: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in redox reactions, often as part of a metal complex.
Substitution Reactions: The oxazoline rings can undergo substitution reactions, modifying the ligand’s properties.
Common Reagents and Conditions
Metal Salts: Palladium chloride, platinum chloride, rhodium acetate.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Various metal catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions are typically metal-ligand complexes, which are used in further catalytic processes.
科学研究应用
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is widely used in scientific research, particularly in:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective synthesis, improving the yield and selectivity of chiral products.
Coordination Chemistry: Forms stable complexes with metals, which are studied for their structural and catalytic properties.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Material Science: Used in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism by which 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves:
Metal Coordination: The oxazoline rings coordinate with metal centers, forming stable complexes.
Chiral Induction: The chiral centers in the oxazoline rings induce chirality in the metal complex, leading to enantioselective reactions.
Catalytic Activity: The metal-ligand complex acts as a catalyst, facilitating various chemical transformations through activation of substrates and stabilization of transition states.
相似化合物的比较
Similar Compounds
- 2,6-Bis((4S)-phenyl-2-oxazolin-2-yl)pyridine
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications, offering higher selectivity and efficiency compared to similar compounds .
属性
分子式 |
C29H31N3O2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
(4S,5S)-5-phenyl-2-[6-[(4S,5S)-5-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H31N3O2/c1-18(2)24-26(20-12-7-5-8-13-20)33-28(31-24)22-16-11-17-23(30-22)29-32-25(19(3)4)27(34-29)21-14-9-6-10-15-21/h5-19,24-27H,1-4H3/t24-,25-,26-,27-/m0/s1 |
InChI 键 |
SIYXZUWNTFFFEW-FWEHEUNISA-N |
手性 SMILES |
CC(C)[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
规范 SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
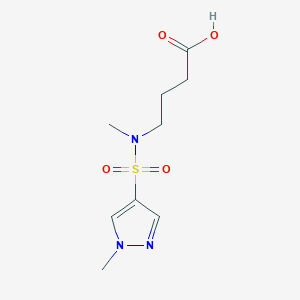
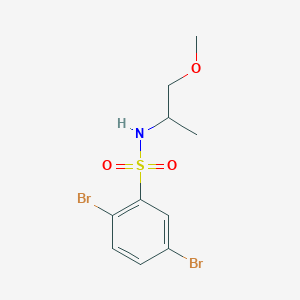
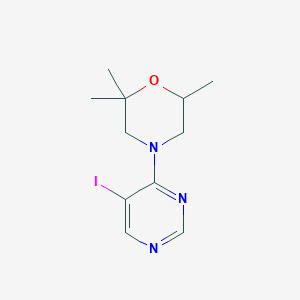
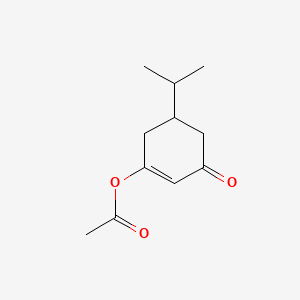


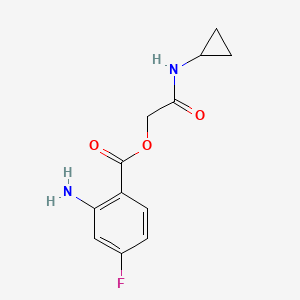

![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
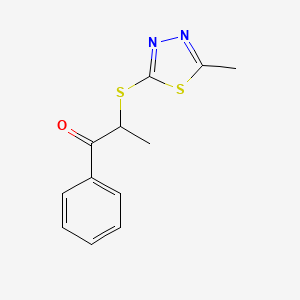
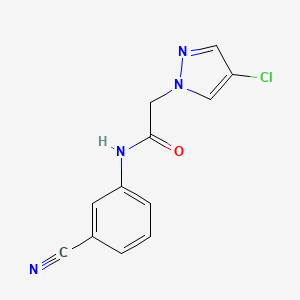
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)

